molecular formula C16H17N5OS2 B280079 N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide

N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide

Número de catálogo: B280079
Peso molecular: 359.5 g/mol
Clave InChI: ZPVFPXHAGRDGRL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide, also known as TAK-915, is a novel compound that has gained attention in the field of neuroscience research due to its potential therapeutic effects on cognitive impairment and neuropsychiatric disorders.

Mecanismo De Acción

N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G protein-coupled receptor that is involved in the regulation of synaptic transmission and plasticity. By blocking the activity of mGluR5, this compound modulates the glutamatergic neurotransmission, which is believed to be involved in the pathophysiology of cognitive impairment and neuropsychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to increase the levels of acetylcholine and dopamine in the prefrontal cortex, which are important neurotransmitters for cognitive function. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide is its selectivity for mGluR5, which makes it a useful tool for studying the role of this receptor in cognitive function and neuropsychiatric disorders. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosing regimen for this compound.

Direcciones Futuras

There are several future directions for research on N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide. One area of interest is the potential therapeutic effects of this compound on cognitive impairment and neuropsychiatric disorders in humans. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans. Another area of interest is the development of more potent and selective mGluR5 antagonists that may have improved therapeutic potential. Lastly, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of this compound.

Métodos De Síntesis

N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide is synthesized through a multi-step process that involves the coupling of a pyrazole carboxylic acid with a benzothiophene derivative. The final product is obtained through the addition of an isothiocyanate group to the pyrazole ring. The synthesis of this compound is a complex process that requires a high degree of expertise in organic chemistry.

Aplicaciones Científicas De Investigación

N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide has been the subject of numerous scientific studies, with a focus on its potential therapeutic effects on cognitive impairment and neuropsychiatric disorders. In preclinical studies, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. This compound has also been shown to have anxiolytic and antipsychotic effects in animal models of anxiety and schizophrenia.

Propiedades

Fórmula molecular

C16H17N5OS2

Peso molecular

359.5 g/mol

Nombre IUPAC

N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethylpyrazole-4-carboxamide

InChI

InChI=1S/C16H17N5OS2/c1-2-21-9-10(8-18-21)14(22)19-16(23)20-15-12(7-17)11-5-3-4-6-13(11)24-15/h8-9H,2-6H2,1H3,(H2,19,20,22,23)

Clave InChI

ZPVFPXHAGRDGRL-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCC3)C#N

SMILES canónico

CCN1C=C(C=N1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCC3)C#N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.